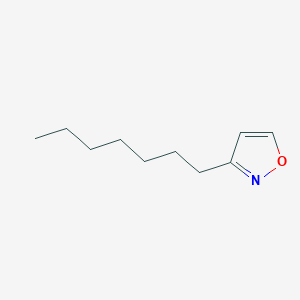

3-Heptyl-1,2-oxazole

Description

Structure

3D Structure

Properties

CAS No. |

132869-14-8 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-heptyl-1,2-oxazole |

InChI |

InChI=1S/C10H17NO/c1-2-3-4-5-6-7-10-8-9-12-11-10/h8-9H,2-7H2,1H3 |

InChI Key |

ZYUPCASVRARTKR-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=NOC=C1 |

Canonical SMILES |

CCCCCCCC1=NOC=C1 |

Synonyms |

Isoxazole, 3-heptyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

3-Heptyl-1,2-oxazole: A Technical Guide to its Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Heptyl-1,2-oxazole is a heterocyclic organic compound belonging to the isoxazole family. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. While 3-Heptyl-1,2-oxazole itself is not extensively documented in scientific literature, this guide provides a comprehensive overview of its predicted chemical properties, a detailed potential synthetic protocol, and generalized workflows for its characterization and biological screening. This document is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel alkyl-substituted isoxazoles for drug discovery and development.

Chemical and Physical Properties

Due to the limited availability of experimental data for 3-Heptyl-1,2-oxazole, the following table summarizes its predicted physicochemical properties. These values were computationally generated and should be considered as estimates.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Boiling Point | ~230-250 °C at 760 mmHg |

| Melting Point | Not available |

| Density | ~0.95 g/cm³ |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. |

| LogP (octanol-water partition coefficient) | ~3.5 |

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of 3-Heptyl-1,2-oxazole. This method is based on established procedures for the synthesis of 3-alkyl-1,2-oxazoles via the reaction of an aldehyde with hydroxylamine to form an oxime, followed by oxidative cyclization.

Synthesis of 3-Heptyl-1,2-oxazole

Materials:

-

Octanal (1.0 eq)

-

Hydroxylamine hydrochloride (1.2 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Pyridine (1.1 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

Step 1: Synthesis of Octanal Oxime

-

To a solution of octanal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude octanal oxime, which can be used in the next step without further purification.

Step 2: Oxidative Cyclization to 3-Heptyl-1,2-oxazole

-

Dissolve the crude octanal oxime in dichloromethane (DCM).

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution and stir for 15 minutes at room temperature.

-

Add pyridine (1.1 eq) dropwise to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 3-Heptyl-1,2-oxazole.

Characterization:

The structure of the synthesized 3-Heptyl-1,2-oxazole should be confirmed by standard analytical techniques, including:

-

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: To determine the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Mandatory Visualizations

Caption: Synthetic workflow for 3-Heptyl-1,2-oxazole.

Caption: Generalized biological screening workflow for a novel isoxazole.

Technical Guide: Physicochemical Properties of 3-Heptyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Heptyl-1,2-oxazole. This compound belongs to the isoxazole class of heterocyclic compounds, which are noted for their presence in various biologically active molecules. Due to the absence of extensive experimental data in publicly available literature, this guide combines predicted physicochemical parameters with established experimental protocols for the synthesis and characterization of similar alkyl-substituted isoxazoles. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties

The physical properties of 3-Heptyl-1,2-oxazole have been estimated using computational predictive models, providing a foundational dataset for experimental design and computational studies.

Table 1: Predicted Physical and Chemical Properties of 3-Heptyl-1,2-oxazole

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO | - |

| Molecular Weight | 167.25 g/mol | - |

| Boiling Point | 235.6 ± 35.0 °C at 760 mmHg | Predicted |

| Density | 0.9±0.1 g/cm³ | Predicted |

| Refractive Index | 1.465 ± 0.03 | Predicted |

| Flash Point | 96.3 ± 25.9 °C | Predicted |

| LogP (Octanol-Water Partition Coefficient) | 3.4 | Predicted |

| Water Solubility | Low | Inferred from LogP |

| Appearance | Expected to be a liquid at room temperature | Inferred from predicted boiling point |

Experimental Protocols

While a specific protocol for the synthesis of 3-Heptyl-1,2-oxazole is not detailed in the available literature, a general and robust method for the preparation of 3-alkyl-1,2-oxazoles involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. A plausible synthetic route is outlined below.

Synthesis of 3-Heptyl-1,2-oxazole

This protocol is adapted from established methods for the synthesis of 3-substituted isoxazoles.[1][2][3]

Reaction Scheme:

In this case, R would be a heptyl group, and the nitrile oxide would be generated in situ.

Materials:

-

1-Nonyne

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Preparation of Heptanal Oxime (Intermediate):

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal (1 equivalent) in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain heptanal oxime.

-

-

In situ Generation of Heptanitrile Oxide and Cycloaddition:

-

Dissolve the heptanal oxime (1 equivalent) in a suitable solvent like dichloromethane or chloroform in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (1.2 equivalents) to the stirred solution. The reaction is typically exothermic.

-

After the addition is complete, add 1-nonyne (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 3-Heptyl-1,2-oxazole.

-

Characterization Methods

The structure and purity of the synthesized 3-Heptyl-1,2-oxazole should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure, including the characteristic signals for the oxazole ring protons and carbons, as well as the heptyl chain.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional group vibrations, such as C=N and N-O stretching of the oxazole ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.

Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 3-Heptyl-1,2-oxazole.

Caption: Synthesis and Characterization Workflow for 3-Heptyl-1,2-oxazole.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activities or associated signaling pathways for 3-Heptyl-1,2-oxazole. However, the oxazole and isoxazole scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The heptyl substituent may influence the lipophilicity and membrane permeability of the molecule, which could be a factor in potential biological interactions. Further research is required to elucidate any specific biological targets and mechanisms of action for this compound.

Conclusion

This technical guide provides essential, albeit largely predicted, physicochemical data for 3-Heptyl-1,2-oxazole and outlines a standard experimental approach for its synthesis and characterization. The provided information serves as a foundational resource for researchers interested in exploring the properties and potential applications of this and related alkyl-substituted oxazole derivatives. It is anticipated that this guide will facilitate further experimental investigation into this class of compounds.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Isoxazole synthesis [organic-chemistry.org]

- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of 3-Heptyl-1,2-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Heptyl-1,2-oxazole. Due to the absence of specific experimental data for this compound in publicly available literature, this document presents a putative synthesis pathway and predicted spectroscopic data based on established principles of organic chemistry and analysis of structurally related compounds. All presented data is theoretical and requires experimental verification. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel oxazole derivatives.

Introduction

1,2-Oxazoles, also known as isoxazoles, are a class of five-membered heterocyclic compounds containing a nitrogen and an oxygen atom in adjacent positions. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The substituent at the 3-position of the oxazole ring can significantly influence the compound's physicochemical properties and biological activity. This guide focuses on the hypothetical structure elucidation of a novel derivative, 3-Heptyl-1,2-oxazole.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 3-Heptyl-1,2-oxazole involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. A common route to generate the required heptylnitrile oxide is through the dehydration of the corresponding aldoxime.

The proposed two-step synthesis is as follows:

-

Formation of Octanal Oxime: Reaction of octanal with hydroxylamine hydrochloride in the presence of a base.

-

[3+2] Cycloaddition: In-situ generation of heptylnitrile oxide from octanal oxime using an oxidizing agent (e.g., sodium hypochlorite) followed by cycloaddition with acetylene.

Figure 1: Proposed synthesis pathway for 3-Heptyl-1,2-oxazole.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for 3-Heptyl-1,2-oxazole. These predictions are based on the analysis of known spectroscopic data for other 3-alkyl-1,2-oxazoles and general principles of NMR, MS, and IR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Multiplicities (Solvent: CDCl₃, Frequency: 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (oxazole) | 6.2 - 6.4 | d | 1H |

| H-5 (oxazole) | 8.2 - 8.4 | d | 1H |

| α-CH₂ (heptyl) | 2.7 - 2.9 | t | 2H |

| β-CH₂ (heptyl) | 1.6 - 1.8 | quint | 2H |

| γ, δ, ε-CH₂ (heptyl) | 1.2 - 1.4 | m | 6H |

| ζ-CH₂ (heptyl) | 1.2 - 1.4 | m | 2H |

| ω-CH₃ (heptyl) | 0.8 - 1.0 | t | 3H |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) (Solvent: CDCl₃, Frequency: 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (oxazole) | 160 - 165 |

| C-4 (oxazole) | 100 - 105 |

| C-5 (oxazole) | 150 - 155 |

| α-C (heptyl) | 25 - 30 |

| β-C (heptyl) | 28 - 33 |

| γ-C (heptyl) | 22 - 27 |

| δ-C (heptyl) | 31 - 36 |

| ε-C (heptyl) | 29 - 34 |

| ζ-C (heptyl) | 22 - 27 |

| ω-C (heptyl) | 13 - 15 |

Predicted Mass Spectrometry Data

Table 3: Predicted Key Mass Spectrometry Fragments (m/z) (Ionization Mode: Electron Ionization - EI)

| m/z | Predicted Fragment |

| 167 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₂H₅]⁺ |

| 124 | [M - C₃H₇]⁺ |

| 110 | [M - C₄H₉]⁺ |

| 96 | [M - C₅H₁₁]⁺ |

| 82 | [M - C₆H₁₃]⁺ |

| 69 | [C₄H₅NO]⁺ (Oxazole ring fragment) |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Main Infrared Absorption Bands (cm⁻¹)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H stretch | Aromatic (Oxazole ring) |

| 2850 - 2960 | C-H stretch | Aliphatic (Heptyl chain) |

| 1600 - 1650 | C=N stretch | Oxazole ring |

| 1450 - 1550 | C=C stretch | Oxazole ring |

| 1400 - 1470 | C-H bend | Aliphatic (Heptyl chain) |

| 1100 - 1200 | C-O stretch | Oxazole ring |

| 850 - 950 | =C-H bend | Oxazole ring |

Experimental Protocols for Structure Elucidation

To experimentally verify the structure of 3-Heptyl-1,2-oxazole, the following standard analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence should be used. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals and confirm the connectivity of the heptyl chain to the oxazole ring, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments should be performed.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) to induce fragmentation and obtain a characteristic fragmentation pattern. Electrospray Ionization (ESI) can also be used to confirm the molecular weight.

-

Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion and its fragments, which will confirm the elemental composition.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like 3-Heptyl-1,2-oxazole follows a logical progression of experiments and data analysis.

Figure 2: Logical workflow for the structure elucidation of 3-Heptyl-1,2-oxazole.

Conclusion

This technical guide outlines the theoretical framework for the synthesis and structural elucidation of 3-Heptyl-1,2-oxazole. The provided synthesis pathway offers a viable route for its preparation, and the predicted spectroscopic data serves as a benchmark for experimental verification. By following the detailed experimental protocols and the logical workflow presented, researchers can confidently approach the characterization of this and other novel oxazole derivatives, contributing to the advancement of medicinal chemistry and drug discovery. It is imperative to reiterate that all data presented herein is predictive and requires validation through empirical investigation.

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 3-Heptyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 3-Heptyl-1,2-oxazole. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and computational models. It is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the structural characterization of this heterocyclic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and mass spectrometry data for 3-Heptyl-1,2-oxazole. These predictions are derived from computational algorithms that analyze the molecule's structure to estimate chemical shifts and fragmentation patterns.

Table 1: Predicted ¹H NMR Data for 3-Heptyl-1,2-oxazole

Solvent: CDCl₃, Frequency: 400 MHz

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 4 | 6.15 | s | 1H | - |

| 5 | 8.20 | s | 1H | - |

| 1' | 2.75 | t | 2H | 7.5 |

| 2' | 1.70 | p | 2H | 7.5 |

| 3' | 1.35-1.25 | m | 8H | - |

| 4', 5', 6' | 1.35-1.25 | m | 8H | - |

| 7' | 0.88 | t | 3H | 7.0 |

Table 2: Predicted ¹³C NMR Data for 3-Heptyl-1,2-oxazole

Solvent: CDCl₃, Frequency: 100 MHz

| Atom Number | Chemical Shift (δ, ppm) |

| 3 | 168.5 |

| 4 | 102.0 |

| 5 | 150.0 |

| 1' | 28.0 |

| 2' | 29.0 |

| 3' | 29.2 |

| 4' | 29.1 |

| 5' | 31.8 |

| 6' | 22.6 |

| 7' | 14.1 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization) for 3-Heptyl-1,2-oxazole

| m/z | Relative Intensity (%) | Proposed Fragment |

| 167 | 45 | [M]⁺ |

| 110 | 100 | [M - C₄H₉]⁺ |

| 96 | 85 | [M - C₅H₁₁]⁺ |

| 82 | 70 | [M - C₆H₁₃]⁺ |

| 69 | 55 | [C₄H₅NO]⁺ |

| 41 | 60 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and mass spectrometry data for a small organic molecule such as 3-Heptyl-1,2-oxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Heptyl-1,2-oxazole.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition: [1][2]

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

Pulse Program: zg30.

-

Number of Scans (NS): 16.

-

Acquisition Time (AQ): 4.0 seconds.

-

Relaxation Delay (D1): 1.0 second.

-

Spectral Width (SW): 20 ppm.

-

Data Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

3. ¹³C NMR Data Acquisition: [1][2]

-

Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

-

Probe: 5 mm BBO probe.

-

Temperature: 298 K.

-

Pulse Program: zgpg30 (proton-decoupled).

-

Number of Scans (NS): 1024.

-

Acquisition Time (AQ): 1.0 second.

-

Relaxation Delay (D1): 2.0 seconds.

-

Spectral Width (SW): 220 ppm.

-

Data Processing: Apply a line broadening of 1.0 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the solvent signal (CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Introduction:

-

Prepare a dilute solution of 3-Heptyl-1,2-oxazole in a volatile organic solvent such as methanol or dichloromethane (approximately 1 mg/mL).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

2. Electron Ionization (EI) Mass Spectrometry: [3][4][5][6]

-

Instrument: A high-resolution mass spectrometer equipped with an electron ionization source (e.g., a magnetic sector, quadrupole, or time-of-flight analyzer).

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 200 °C.

-

Mass Range: m/z 40-400.

-

Data Acquisition: Acquire the mass spectrum in full scan mode.

Visualizations

The following diagrams illustrate the molecular structure, analytical workflow, and a plausible fragmentation pathway for 3-Heptyl-1,2-oxazole.

Caption: Molecular structure of 3-Heptyl-1,2-oxazole with atom numbering.

Caption: General experimental workflow for NMR and MS analysis.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway.

References

- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 2. rsc.org [rsc.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Heptyl-1,2-oxazole: Discovery and History

Foreword for Researchers, Scientists, and Drug Development Professionals

Extensive research into the scientific literature and chemical databases reveals a notable absence of specific information regarding the discovery, history, and detailed experimental data for the compound 3-Heptyl-1,2-oxazole . This suggests that this particular substituted isoxazole may not have been synthesized or characterized to date, or at least, its properties have not been published in accessible scientific literature.

Therefore, this guide will provide a comprehensive overview of the core 1,2-oxazole (isoxazole) scaffold, focusing on aspects relevant to a researcher interested in a molecule like 3-Heptyl-1,2-oxazole. We will delve into the general discovery and history of isoxazoles, prevalent synthetic methodologies for preparing 3-alkyl-1,2-oxazoles, their known biological activities, and the experimental protocols commonly employed in their synthesis and characterization. This information will serve as a foundational guide for any future investigation into 3-Heptyl-1,2-oxazole.

Discovery and History of the 1,2-Oxazole (Isoxazole) Ring System

The isoxazole ring is a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry, valued for its metabolic stability and its ability to act as a versatile pharmacophore.[1][2][3] The development of synthetic routes to isoxazoles has been a continuous area of research, leading to a wide array of derivatives with diverse biological activities.[1][2][3]

Historically, the synthesis of the isoxazole ring has been achieved through various cyclization reactions. Modern advancements have introduced more sophisticated methods, including transition metal-catalyzed cycloadditions and green chemistry approaches, which have improved the efficiency and regioselectivity of isoxazole synthesis.[2][3] These methodologies have been crucial in exploring the structure-activity relationships of isoxazole-containing compounds in drug discovery.[1][2]

Synthetic Methodologies for 3-Alkyl-1,2-oxazoles

The synthesis of 3-substituted isoxazoles, which would include the target compound 3-Heptyl-1,2-oxazole, can be achieved through several established synthetic routes. A common and effective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

A general workflow for the synthesis of a 3-alkyl-1,2-oxazole is depicted below:

Key Experimental Protocols

Protocol 1: Generation of Nitrile Oxides from Aldoximes

A prevalent method for generating nitrile oxides in situ involves the oxidation of aldoximes. This avoids the isolation of the potentially unstable nitrile oxide.

-

Aldoxime Formation: An appropriate aldehyde (e.g., octanal for the synthesis of a heptyl-substituted intermediate) is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in an aqueous ethanol solution. The reaction mixture is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Nitrile Oxide Generation and Cycloaddition: The resulting aldoxime is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran. An oxidizing agent, for example, sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS), is added portion-wise at a controlled temperature (often 0 °C) in the presence of the desired alkyne. The reaction is stirred until the starting materials are consumed. The product, a 3-alkyl-1,2-oxazole, is then isolated through standard workup and purification procedures like column chromatography.

Quantitative Data

As "3-Heptyl-1,2-oxazole" is not specifically documented, no quantitative data for this exact compound can be provided. However, for the general class of 3-alkyl-1,2-oxazoles synthesized via the 1,3-dipolar cycloaddition route, the following table summarizes typical data that would be collected and reported.

| Parameter | Typical Value/Method | Purpose |

| Reaction Yield | 40-80% | To assess the efficiency of the synthetic protocol. |

| Melting Point | Compound dependent | To determine purity and for characterization. |

| 1H NMR | Chemical shifts (δ) in ppm | To elucidate the proton environment of the molecule. |

| 13C NMR | Chemical shifts (δ) in ppm | To determine the carbon framework of the molecule. |

| Mass Spectrometry | m/z | To confirm the molecular weight of the compound. |

| Purity (HPLC) | >95% | To quantify the purity of the final compound. |

Biological Activities of Isoxazole Derivatives

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] These activities are highly dependent on the nature and position of the substituents on the isoxazole ring.

Known biological activities of various isoxazole derivatives include:

The discovery of isoxazole amides as potent and selective SMYD3 inhibitors highlights the potential of this class of compounds in developing new therapeutic agents.[4][5]

A simplified representation of a potential drug discovery workflow for an isoxazole-based compound is shown below.

Conclusion

While a specific history and detailed data for 3-Heptyl-1,2-oxazole are not available in the current body of scientific literature, the foundational knowledge of the 1,2-oxazole (isoxazole) class provides a strong starting point for any researcher interested in this compound. The synthetic methodologies are well-established, and the diverse biological activities of isoxazole derivatives continue to make them an attractive scaffold for drug discovery and development. Future research into the synthesis and characterization of 3-Heptyl-1,2-oxazole would be a novel contribution to the field of heterocyclic chemistry.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

literature review on alkyl-substituted 1,2-oxazoles

An In-depth Technical Guide to Alkyl-Substituted 1,2-Oxazoles

Introduction

The 1,2-oxazole, commonly known as isoxazole, is a five-membered heterocyclic aromatic compound containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile chemical properties and its presence in numerous biologically active compounds.[1][2] The isoxazole ring is a bioisostere for other functional groups and can engage with biological targets through various non-covalent interactions, making it a privileged structure in the design of novel therapeutic agents.[3][4] Alkyl-substituted 1,2-oxazoles, in particular, form the core of a wide array of molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral agents.[2][3][5]

This guide provides a comprehensive review of the synthesis, chemical properties, and applications of alkyl-substituted 1,2-oxazoles, with a focus on quantitative data and detailed experimental methodologies for researchers and drug development professionals.

Core Synthetic Methodologies

The construction of the alkyl-substituted 1,2-oxazole ring can be achieved through several reliable synthetic routes. The two most prominent and widely adopted methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of β-dicarbonyl compounds with hydroxylamine.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most efficient and versatile method for synthesizing substituted 1,2-oxazoles.[6][7] This reaction allows for significant molecular diversity as various substituents can be incorporated on both the nitrile oxide and the alkyne starting materials. Nitrile oxides are often highly reactive and are typically generated in situ from aldoximes using mild oxidizing agents like N-chlorosuccinimide (NCS) or bleach.[8][9]

Reaction of β-Dicarbonyl Compounds with Hydroxylamine

Another classical and fundamental approach involves the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent, such as an α,β-unsaturated ketone) and hydroxylamine hydrochloride.[6] This method is particularly effective for producing 3,5-dialkyl-substituted isoxazoles. The reaction proceeds via the formation of a mono-oxime intermediate, which then undergoes cyclization and dehydration to yield the aromatic isoxazole ring. The regioselectivity of the reaction depends on the differential reactivity of the two carbonyl groups in the starting diketone.

Quantitative Data Summary

The following tables summarize quantitative data from the literature, focusing on reaction yields for various synthetic approaches and the biological activity of selected alkyl-substituted 1,2-oxazoles.

Table 1: Synthesis of 3,5-Disubstituted 1,2-Oxazoles via 1,3-Dipolar Cycloaddition

| Entry | R¹ (from Nitrile Oxide) | R² (from Alkyne) | Yield (%) | Reference |

| 1 | Phenyl | Methyl | 85 | [6] |

| 2 | 4-Chlorophenyl | Ethyl | 92 | [9] |

| 3 | Methyl | Propyl | 78 | [7] |

| 4 | Ethyl | Phenyl | 88 | [6] |

| 5 | tert-Butyl | Methyl | 65 | [10] |

Yields are based on isolated product after purification.

Table 2: Antimicrobial Activity of Substituted Oxazole Derivatives

| Compound ID | Substitution Pattern | Organism | Activity (MIC in µg/mL) | Reference |

| 13a | 2-(benzylideneamino)-4-(benzofuran-2-yl) | E. coli | >100 (20 mm zone) | [2] |

| 14b | 2-(4-methoxybenzylideneamino)-4-(benzofuran-2-yl) | S. aureus | 6.25 | [2] |

| 2a | 3-(4-chlorophenyl)-5-(piperidin-1-ylmethyl) | M. tuberculosis | 92% inhibition @ 250 µg/mL | [11] |

| 7a | 5-(4-fluorophenyl)-3-(pyridin-4-yl) | M. tuberculosis | 0.4 | [11] |

MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

Detailed Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a 3,5-disubstituted 1,2-oxazole using the 1,3-dipolar cycloaddition methodology.

Protocol: Synthesis of 3-Phenyl-5-methyl-1,2-oxazole

This protocol is adapted from general procedures described in the literature for the in situ generation of nitrile oxides from aldoximes and their subsequent cycloaddition.[8][9]

Materials:

-

Benzaldehyde oxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Propyne (gas or condensed liquid, 1.5 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet (or condenser) is charged with benzaldehyde oxime (1.0 eq) dissolved in dry DCM.

-

Oxime Chlorination: The solution is cooled to 0 °C in an ice bath. A solution of NCS (1.1 eq) in DCM is added dropwise over 15-20 minutes while maintaining the temperature at 0 °C. The mixture is stirred for an additional 30 minutes at this temperature. This step forms the intermediate hydroximoyl chloride.

-

Nitrile Oxide Generation & Cycloaddition: Propyne (1.5 eq) is bubbled through the solution (or added as a condensed liquid). Triethylamine (1.2 eq) is then added dropwise via the dropping funnel. The triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the phenylnitrile oxide in situ, which immediately reacts with the propyne present in the flask.

-

Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-methyl-1,2-oxazole.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Discovery and Development

The 1,2-oxazole nucleus is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities. Its ability to serve as a stable, lipophilic scaffold that can be readily functionalized makes it highly valuable in modern drug design.

-

Anticancer Activity: Numerous 1,2-oxazole derivatives have been developed as potent anticancer agents. They can act as inhibitors of crucial cellular targets like kinases, carbonic anhydrases, and tubulin polymerization.[12]

-

Antimicrobial and Antifungal Activity: The isoxazole ring is a component of several antibacterial drugs, including cloxacillin and sulfisoxazole. Novel alkyl-substituted derivatives continue to be explored for their efficacy against drug-resistant strains of bacteria and fungi.[1][4]

-

Anti-inflammatory Agents: Some isoxazole-containing compounds, like the COX-2 inhibitor valdecoxib, demonstrate significant anti-inflammatory properties, highlighting the scaffold's utility in designing drugs for inflammatory conditions.[2]

-

Antiviral and Antiparasitic Properties: Research has also demonstrated the potential of isoxazole derivatives in combating viral infections and parasitic diseases like Chagas disease and malaria.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Heptyl-1,2-oxazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

| Identifier | Value |

| IUPAC Name | 3-Heptylisoxazole |

| Synonyms | 3-Heptyl-1,2-oxazole |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| CAS Number | Not readily available |

Note: Physicochemical properties such as boiling point, melting point, and density have not been empirically determined for this specific compound and would require experimental analysis.

Predicted Spectral Data

The following tables summarize the predicted proton (¹H) and carbon-¹³ (¹³C) nuclear magnetic resonance (NMR) chemical shifts and key mass spectrometry (MS) fragmentation patterns for 3-heptylisoxazole. These predictions are based on data from analogous 3-alkyl- and 3,5-disubstituted isoxazoles.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isoxazole H-4 | 6.0 - 6.3 | s | - |

| Isoxazole H-5 | 8.2 - 8.5 | s | - |

| α-CH₂ (of heptyl) | 2.6 - 2.8 | t | ~7.5 |

| β-CH₂ (of heptyl) | 1.6 - 1.8 | p | ~7.5 |

| (CH₂)₅ (of heptyl) | 1.2 - 1.4 | m | - |

| Terminal CH₃ | 0.8 - 0.9 | t | ~7.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-4 | 100 - 105 |

| Isoxazole C-5 | 150 - 155 |

| α-C (of heptyl) | 25 - 30 |

| Heptyl Chain Carbons | 22 - 32 |

| Terminal CH₃ Carbon | ~14 |

Table 3: Predicted Mass Spectrometry Data

| Ion Type | Predicted m/z | Notes |

| [M]⁺ | 167 | Molecular Ion |

| [M-C₄H₉]⁺ | 110 | Loss of a butyl radical |

| [M-C₆H₁₃]⁺ | 82 | Loss of a hexyl radical |

Note: The fragmentation of isoxazole rings can be complex and may involve ring-opening mechanisms.[6]

Experimental Protocols for Synthesis

While a specific protocol for 3-heptylisoxazole is not published, its synthesis can be achieved through established methods for preparing 3-substituted isoxazoles. Two primary retrosynthetic approaches are outlined below.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of 3-heptylisoxazole.

Method 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with an Alkyne

This is a widely used and highly versatile method for constructing the isoxazole ring.

Experimental Protocol:

-

Generation of Heptanal Oxime: To a solution of heptanal (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and extract the oxime with diethyl ether.

-

In Situ Generation of the Nitrile Oxide and Cycloaddition: Dissolve the heptanal oxime (1.0 eq) in a suitable solvent such as dichloromethane or THF. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to form the corresponding hydroximoyl chloride. After stirring for 30 minutes, add 1-nonyne (1.2 eq) followed by dropwise addition of a base, such as triethylamine (1.5 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-heptylisoxazole.

Method 2: Reaction of Hydroxylamine with a β-Diketone Derivative

This classical approach involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or a synthetic equivalent.

Experimental Protocol:

-

Synthesis of 1-ethoxy-1-decen-3-one: React octanoyl chloride with an excess of ethoxyacetylene via a Friedel-Crafts acylation to produce the β-alkoxy vinyl ketone.

-

Cyclization: Dissolve the crude 1-ethoxy-1-decen-3-one (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water. Reflux the mixture for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography to obtain 3-heptylisoxazole.

Potential Biological Activity and Signaling Pathways

Isoxazole derivatives are known to exhibit a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] A significant body of research points to the anti-inflammatory effects of isoxazoles, often attributed to their inhibition of key enzymes in the inflammatory cascade.[10][11]

Anti-Inflammatory Action via COX Inhibition

Many isoxazole-containing compounds function as inhibitors of cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins—key mediators of inflammation.[12][13] The heptyl group of 3-heptylisoxazole, being a lipophilic chain, may facilitate its interaction with the hydrophobic active sites of COX enzymes.

The diagram below illustrates the proposed signaling pathway for the anti-inflammatory action of 3-heptylisoxazole through the inhibition of COX enzymes.

This inhibition of COX-1 and COX-2 would lead to a reduction in prostaglandin synthesis, thereby mitigating the physiological signs of inflammation such as pain, fever, and swelling. The selectivity of 3-heptylisoxazole for COX-1 versus COX-2 would need to be determined experimentally and would be a key factor in its therapeutic potential and side-effect profile.[13][14]

Other Potential Applications

Given the diverse bioactivities of the isoxazole scaffold, 3-heptylisoxazole could also be investigated for:

-

Antimicrobial and Antifungal Activity: The lipophilic heptyl chain might enhance membrane permeability, potentially leading to activity against various pathogens.

-

Anticancer Activity: Some isoxazole derivatives have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction.[9]

-

Agrochemicals: The isoxazole ring is present in some commercial herbicides and fungicides.

Conclusion

3-Heptyl-1,2-oxazole is a compound with significant potential for further investigation, particularly in the field of drug discovery. While empirical data for this specific molecule is scarce, established synthetic methodologies for the isoxazole core can be readily adapted for its preparation. Based on the known bioactivities of analogous compounds, 3-heptylisoxazole is a promising candidate for screening as an anti-inflammatory agent, likely acting through the inhibition of the cyclooxygenase pathway. Further research is warranted to synthesize and characterize this compound and to explore its full pharmacological profile.

References

- 1. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Theoretical and Experimental Approaches to Assessing the Stability of 3-Heptyl-1,2-oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for evaluating the stability of 3-Heptyl-1,2-oxazole. Given the importance of the oxazole scaffold in medicinal chemistry, understanding the stability of its derivatives is paramount for drug development and molecular design.[1][2] This document outlines computational approaches to predict stability and details experimental protocols for its empirical validation.

Theoretical Stability Assessment

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the intrinsic stability of molecules like 3-Heptyl-1,2-oxazole.[3] These methods can elucidate electronic structure, reactivity, and potential degradation pathways, providing foundational insights before extensive experimental work is undertaken.

Computational Methodology

A common approach involves geometry optimization and frequency calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[3][4] Key parameters derived from these calculations are indicative of molecular stability:

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and kinetic stability.[3] A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

-

Global Chemical Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), chemical potential (µ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies.[4][5] Higher hardness and lower softness are generally associated with greater stability.[4]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are useful for identifying sites susceptible to electrophilic or nucleophilic attack, which can be precursors to degradation.

Hypothetical Stability Data

The following table summarizes hypothetical calculated quantum chemical parameters for 3-Heptyl-1,2-oxazole compared to the parent 1,2-oxazole and a potentially less stable derivative, 4-Nitro-1,2-oxazole. This data illustrates how such comparisons can be used to infer relative stability.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Electrophilicity Index (ω) |

| 1,2-Oxazole | -8.5 | -0.5 | 8.0 | 4.0 | 1.25 |

| 3-Heptyl-1,2-oxazole | -8.2 | -0.3 | 7.9 | 3.95 | 1.30 |

| 4-Nitro-1,2-oxazole | -9.1 | -2.0 | 7.1 | 3.55 | 2.15 |

Note: This data is illustrative and not the result of actual calculations.

The smaller energy gap and higher electrophilicity index for the nitro-substituted oxazole would suggest a higher reactivity and lower stability compared to the parent and heptyl-substituted compounds.

Experimental Stability Testing

Experimental validation is essential to confirm theoretical predictions and to understand the stability of 3-Heptyl-1,2-oxazole under various environmental conditions. Standard protocols include forced degradation studies and long-term stability testing.

Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation process to identify likely degradation products and pathways. This is crucial for understanding the intrinsic stability of a drug candidate.

Experimental Protocol:

-

Preparation of Stock Solution: A stock solution of 3-Heptyl-1,2-oxazole is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: The stock solution is subjected to various stress conditions in parallel:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid compound is heated at 80°C for 48 hours.

-

Photostability: The solution is exposed to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: After the stress period, the samples are neutralized (if necessary) and analyzed using a stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

-

Characterization of Degradants: Degradation products can be identified using LC-MS/MS.

Long-Term Stability Testing

Long-term stability studies are performed under controlled temperature and humidity conditions to determine the shelf-life of a substance.

Experimental Protocol:

-

Sample Preparation: 3-Heptyl-1,2-oxazole is stored in controlled environment chambers under the following conditions:

-

25°C / 60% RH (Relative Humidity)

-

40°C / 75% RH (Accelerated condition)

-

-

Time Points: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: At each time point, the samples are analyzed for purity and the presence of any degradation products using HPLC.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the logical flow of stability studies and the factors influencing the stability of 3-Heptyl-1,2-oxazole.

Caption: Workflow for assessing the stability of 3-Heptyl-1,2-oxazole.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Heptyl-1,2-oxazole

Abstract

This document provides a detailed protocol for the synthesis of 3-Heptyl-1,2-oxazole, a substituted isoxazole derivative. The synthesis is based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3][4][5] Specifically, heptylnitrile oxide, generated in situ from octanal oxime, undergoes a cycloaddition reaction with acetylene to yield the target compound. This method is noted for its high regioselectivity and efficiency.[6][7] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions.[1] They serve as important structural motifs in a variety of biologically active compounds and are considered valuable building blocks in medicinal chemistry and materials science.[3][7] The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a direct and widely utilized method for the construction of the isoxazole ring.[2][4][7] This protocol details a specific application of this methodology for the preparation of 3-Heptyl-1,2-oxazole.

Overall Reaction Scheme

The synthesis of 3-Heptyl-1,2-oxazole is achieved in two main stages: the formation of octanal oxime from octanal, followed by the in situ generation of heptylnitrile oxide and its subsequent 1,3-dipolar cycloaddition with acetylene.

Stage 1: Synthesis of Octanal Oxime

Stage 2: Synthesis of 3-Heptyl-1,2-oxazole

Experimental Protocols

Materials and Methods

Materials:

-

Octanal (≥98%)

-

Hydroxylamine hydrochloride (≥99%)

-

Sodium hydroxide (≥98%)

-

tert-Butyl nitrite (≥90%)

-

Calcium carbide (for acetylene generation) or Acetylene gas cylinder

-

Ethyl acetate (reagent grade)

-

Hexane (reagent grade)

-

Dichloromethane (DCM, reagent grade)

-

Anhydrous magnesium sulfate (≥98%)

-

Deionized water

-

Silica gel (for column chromatography, 230-400 mesh)

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer with stir bars

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Gas delivery tube or balloon for acetylene

-

Standard laboratory glassware and consumables

Protocol 1: Synthesis of Octanal Oxime

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.1 equivalents) in deionized water.

-

Addition of Aldehyde: To this solution, add octanal (1.0 equivalent) followed by a solution of sodium hydroxide (1.2 equivalents) in deionized water, dropwise, while maintaining the temperature below 20°C using an ice bath.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Workup: After completion of the reaction, extract the mixture with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield crude octanal oxime, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Heptyl-1,2-oxazole

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, dissolve octanal oxime (1.0 equivalent) in a suitable solvent such as ethyl methyl ketone.

-

Acetylene Introduction: Introduce acetylene gas into the reaction mixture. This can be done by bubbling acetylene gas from a cylinder through the solution or by generating it in situ from calcium carbide and water in a separate flask and bubbling it through the reaction mixture.

-

Nitrile Oxide Generation: While continuously bubbling acetylene, add tert-butyl nitrite (1.5 equivalents) dropwise to the reaction mixture.[6]

-

Reaction: Heat the reaction mixture to 65°C and allow it to stir for 6-8 hours.[6] Monitor the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by silica gel column chromatography using a hexane:ethyl acetate gradient to afford pure 3-Heptyl-1,2-oxazole.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

| Parameter | Stage 1: Oxime Formation | Stage 2: Isoxazole Formation |

| Starting Material | Octanal | Octanal Oxime |

| Key Reagents | Hydroxylamine HCl, NaOH | tert-Butyl Nitrite, Acetylene |

| Solvent | Water | Ethyl Methyl Ketone |

| Reaction Time | 2-4 hours | 6-8 hours |

| Temperature | Room Temperature | 65°C |

| Typical Yield | >90% | 70-85% |

Note: Yields are based on typical outcomes for similar reactions reported in the literature and may vary.

Table 2: Expected Characterization Data for 3-Heptyl-1,2-oxazole

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.2 (s, 1H, isoxazole H-5), ~6.1 (s, 1H, isoxazole H-4), ~2.7 (t, 2H, CH₂ adjacent to isoxazole), ~1.7 (m, 2H, CH₂), ~1.3 (m, 8H, (CH₂)₄), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~162 (C-3), ~158 (C-5), ~102 (C-4), ~29 (CH₂), ~28 (CH₂), ~26 (CH₂), ~22 (CH₂), ~14 (CH₃) |

| IR (neat, cm⁻¹) | ~2920 (C-H stretch), ~1600 (C=N stretch), ~1450 (C=C stretch) |

| Mass Spec (EI) | m/z: 167 (M⁺) |

Note: Spectral data are predicted based on the structure and typical values for analogous compounds.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-Heptyl-1,2-oxazole.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]

- 7. scispace.com [scispace.com]

Application Notes and Protocols for Bioactivity Screening of 3-Heptyl-1,2-oxazole and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The introduction of various substituents onto the oxazole ring allows for the fine-tuning of its pharmacological profile. This document provides a detailed framework for the bioactivity screening of 3-Heptyl-1,2-oxazole and its analogs, focusing on the evaluation of their potential as antimicrobial and anticancer agents. The substitution pattern on the oxazole ring plays a pivotal role in determining the biological activities of these derivatives.[1]

The protocols outlined below are intended as a comprehensive guide for researchers. It is important to note that while these methods are based on established screening procedures for analogous compounds, optimization may be required for the specific 3-alkyl-1,2-oxazole derivatives being investigated.

Data Presentation: Bioactivity of 3-Alkyl-1,2-oxazole Analogs

The following tables summarize hypothetical quantitative data for the bioactivity of 3-Heptyl-1,2-oxazole and its analogs. These tables are designed for easy comparison of the compounds' efficacy.

Table 1: Antimicrobial Activity of 3-Alkyl-1,2-oxazole Analogs (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound ID | R-Group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |

| OX-C5 | n-Pentyl | 64 | 128 | >256 |

| OX-C6 | n-Hexyl | 32 | 64 | 256 |

| OX-C7 | n-Heptyl | 16 | 32 | 128 |

| OX-C8 | n-Octyl | 32 | 64 | 256 |

| OX-C9 | n-Nonyl | 64 | 128 | >256 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 8 |

Table 2: Anticancer Activity of 3-Alkyl-1,2-oxazole Analogs (IC₅₀ in µM)

| Compound ID | R-Group | Human Breast Adenocarcinoma (MDA-MB-231) | Human Colon Adenocarcinoma (HT-29) | Normal Human Dermal Fibroblasts (NHDF) |

| OX-C5 | n-Pentyl | 75.2 | 88.1 | >100 |

| OX-C6 | n-Hexyl | 42.5 | 55.8 | >100 |

| OX-C7 | n-Heptyl | 21.3 | 30.7 | 95.2 |

| OX-C8 | n-Octyl | 45.1 | 59.3 | >100 |

| OX-C9 | n-Nonyl | 80.6 | 92.4 | >100 |

| Doxorubicin | - | 0.8 | 1.2 | 5.4 |

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compounds against bacterial and fungal strains.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Test compounds (3-Alkyl-1,2-oxazole analogs) dissolved in Dimethyl Sulfoxide (DMSO)

-

Bacterial and fungal inoculums (adjusted to 0.5 McFarland standard)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

-

Resazurin sodium salt solution (for viability assessment)

Procedure:

-

Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

-

In a 96-well plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.

-

Prepare microbial inoculums by suspending colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the serially diluted compound.

-

Include positive control wells (broth with microbes and standard antibiotic) and negative control wells (broth with microbes and DMSO at the highest concentration used for the test compounds). Also include a sterility control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.

In Vitro Cytotoxicity Assay: MTS Assay

This protocol describes the evaluation of the anticancer activity of the test compounds by measuring their effect on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HT-29) and a normal cell line (e.g., NHDF)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Test compounds (3-Alkyl-1,2-oxazole analogs) dissolved in DMSO

-

Positive control (e.g., Doxorubicin)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine methosulfate (PMS)

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Prepare serial dilutions of the test compounds in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

-

After overnight incubation, replace the medium with fresh medium containing the serially diluted compounds.

-

Include positive control wells (cells treated with a known anticancer drug) and negative control wells (cells treated with medium containing DMSO at the same concentration as the test wells).

-

Incubate the plates for 48-72 hours.

-

Prepare the MTS/PMS solution according to the manufacturer's instructions.

-

Add 20 µL of the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the overall workflow for the synthesis, characterization, and bioactivity screening of 3-Alkyl-1,2-oxazole analogs.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by active 3-Alkyl-1,2-oxazole analogs in cancer cells, leading to apoptosis. Further investigation would be required to confirm the actual mechanism of action.

Caption: A diagram of a hypothetical PI3K/Akt signaling pathway that may be inhibited by 3-Heptyl-1,2-oxazole analogs, leading to the induction of apoptosis in cancer cells.

References

Application Notes and Protocols for Investigating the Mechanism of Action of 3-Heptyl-1,2-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the hypothesized mechanism of action of 3-Heptyl-1,2-oxazole as a novel antimitotic agent. The 1,2-oxazole scaffold is present in a variety of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Certain derivatives of 1,2-oxazole have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] This application note outlines a series of experimental protocols to investigate the putative role of 3-Heptyl-1,2-oxazole as a tubulin-destabilizing agent. The provided methodologies, data presentation formats, and pathway visualizations are intended to serve as a comprehensive guide for researchers investigating this and similar compounds.

Hypothesized Mechanism of Action

Based on the known activities of the 1,2-oxazole chemical scaffold, it is hypothesized that 3-Heptyl-1,2-oxazole exerts its cytotoxic effects by disrupting microtubule dynamics. Specifically, the proposed mechanism involves the direct binding of the compound to the colchicine-binding site on β-tubulin. This interaction is thought to inhibit the polymerization of α- and β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network is predicted to activate the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis through the mitochondrial pathway.[1]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for 3-Heptyl-1,2-oxazole.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the biological activity of 3-Heptyl-1,2-oxazole.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 0.85 |

| A549 | Lung Cancer | 1.20 |

| MCF-7 | Breast Cancer | 1.55 |

| HCT116 | Colon Cancer | 0.95 |

Table 2: Tubulin Polymerization Inhibition

| Compound | Target | IC50 (µM) |

| 3-Heptyl-1,2-oxazole | Tubulin Polymerization | 5.2 |

| Colchicine (Control) | Tubulin Polymerization | 2.5 |

| Paclitaxel (Control) | Tubulin Depolymerization | N/A |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of 3-Heptyl-1,2-oxazole on cancer cell lines.

Workflow Diagram:

References

- 1. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: The Use of Oxazole Derivatives as Molecular Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the application of a specific class of oxazole derivatives, the pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles, as molecular probes for studying the microtubule network and inducing cell cycle arrest and apoptosis.[5] These compounds have demonstrated potent antimitotic activity, making them excellent tools for cancer research and drug development.[5] The protocols and data presented herein are based on studies of these representative oxazole derivatives and can serve as a guide for investigating the mechanism of action of other novel oxazole-based compounds.

Principle of Action: Targeting Tubulin Dynamics

The primary mechanism of action for many biologically active oxazole derivatives, including the featured pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles, is the disruption of microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. They are highly dynamic polymers of α- and β-tubulin heterodimers.

Certain oxazole derivatives have been shown to bind to the colchicine site on β-tubulin.[5] This binding event inhibits tubulin polymerization, leading to the destabilization of microtubules. The disruption of the microtubule network activates the spindle assembly checkpoint, causing a cell cycle arrest in the G2/M phase.[5] Prolonged arrest at this stage ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5]

Data Summary

The following tables summarize the quantitative data for representative pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazole derivatives, highlighting their efficacy as inhibitors of cell growth and tubulin polymerization.

Table 1: Growth Inhibitory Activity (GI₅₀) of Representative Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles against various human cancer cell lines.

| Compound | Cell Line | GI₅₀ (µM) |

| Compound A | HeLa (Cervical Cancer) | 0.05 |

| NCI-H460 (Lung Cancer) | 0.04 | |

| SF-268 (CNS Cancer) | 0.06 | |

| Compound B | HL-60 (Leukemia) | 0.03 |

| K-562 (Leukemia) | 0.02 | |

| MOLT-4 (Leukemia) | 0.04 |

Data presented is a representative summary based on findings for potent compounds within this class.[5]

Table 2: Inhibition of Tubulin Polymerization by Representative Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][6][7]oxazoles.

| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

| Compound A | 2.1 |

| Compound B | 1.9 |

| Colchicine (Reference) | 2.5 |

IC₅₀ values represent the concentration of the compound required to inhibit tubulin polymerization by 50%.[5]

Experimental Protocols

Detailed methodologies for key experiments to characterize the activity of oxazole derivatives as molecular probes are provided below.

Protocol 1: Cell Growth Inhibition Assay (MTT Assay)

Objective: To determine the concentration-dependent effect of the oxazole derivative on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, K-562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.

Protocol 2: Tubulin Polymerization Assay

Objective: To assess the in vitro effect of the oxazole derivative on the polymerization of purified tubulin.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-